molecular formula C21H23N5O2 B2759380 1-methyl-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide CAS No. 1797670-88-2

1-methyl-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2759380
CAS No.: 1797670-88-2
M. Wt: 377.448
InChI Key: GPOCXXCQGKMLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, particularly those incorporating pyridine and dihydropyridine moieties, are significant in the synthesis of various pharmacologically active molecules. For example, the study by Bacchi et al. (2005) explores the synthesis of heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These processes highlight the vast potential in creating compounds with significant biological activities, laying the groundwork for further pharmaceutical research and development (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Annulation Reactions for Tetrahydropyridines

Another critical area of research involves the annulation reactions that produce highly functionalized tetrahydropyridines. Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate and N-tosylimines in phosphine-catalyzed [4 + 2] annulation reactions to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These reactions emphasize the importance of developing new methodologies for constructing complex heterocycles with potential applications in drug discovery (Zhu, Lan, & Kwon, 2003).

Synthesis of Isothiazolopyridine and Related Compounds

The synthesis of isothiazolopyridines and related compounds, as reported by Youssef, Azab, and Youssef (2012), involves both conventional and microwave-assisted techniques. These compounds are known for their valuable biological activities, suggesting the importance of innovative synthetic strategies in enhancing the efficiency of drug development processes. This research underscores the potential of such heterocyclic compounds in therapeutic applications (Youssef, Azab, & Youssef, 2012).

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-13-6-8-16(21(25)28)20(27)23-12-14-26-18-10-3-2-7-15(18)19(24-26)17-9-4-5-11-22-17/h4-6,8-9,11,13H,2-3,7,10,12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOCXXCQGKMLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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